5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide
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Overview
Description
5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a versatile chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its unique properties and has garnered significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated compounds, followed by further functionalization to introduce the amino and hydroxy groups . The reaction conditions often involve the use of catalysts, such as transition-metal catalysts, and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplified reaction workup .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-hydroxy-imidazole-4-carboximidamide
Uniqueness
What sets 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
62564-69-6 |
---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9) |
InChI Key |
XECOTZZVUWXPCZ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C(=NO)N)N |
Canonical SMILES |
CN1C(=C(C=N1)C(=NO)N)N |
solubility |
not available |
Origin of Product |
United States |
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